molecular formula C17H22N2O4S2 B12192670 N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12192670
M. Wt: 382.5 g/mol
InChI Key: IAVIITYUVRSLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-methoxyphenyl substituent at position 3, and a 3-methylbutanamide group linked via a conjugated (Z)-configured ylidene system.

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C17H22N2O4S2/c1-11(2)8-16(20)18-17-19(12-4-6-13(23-3)7-5-12)14-9-25(21,22)10-15(14)24-17/h4-7,11,14-15H,8-10H2,1-3H3

InChI Key

IAVIITYUVRSLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Class Core Structure Key Modifications Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide 4-Methoxyphenyl, 3-methylbutanamide, (Z)-ylidene linkage N/A
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl, equilibrium thione-thiol tautomerism
Thiadiazol-2-ylidene benzamides 1,3,4-Thiadiazole Isoxazolyl, acetylpyridinyl, or ester-substituted nicotinyl groups
Pyrazolyl-thiazole amides Thiazole-pyrazole hybrid Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino, alkylamide

Key Observations :

  • The target’s bicyclic sulfone core distinguishes it from monocyclic triazole or thiadiazole analogs.
  • Unlike 1,2,4-triazole derivatives [7–9], the target lacks tautomeric flexibility due to its rigid sulfone-stabilized ylidene system .

Functional Groups and Substituents

Compound Functional Groups Spectral Data (IR/NMR) Reference
Target Compound Sulfone (S=O), amide (C=O), methoxyphenyl (OCH₃), (Z)-ylidene Expected IR: S=O (~1300–1150 cm⁻¹), C=O (~1660–1680 cm⁻¹), C=N (~1600 cm⁻¹) N/A
1,2,4-Triazole-3(4H)-thiones [7–9] C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Absence of S–H (~2500–2600 cm⁻¹) confirms thione tautomer
Thiadiazolylidene benzamides [8a–c] Dual C=O (1679–1719 cm⁻¹), ester (COOR), acetyl (CH₃CO) ¹H-NMR: Aromatic protons (δ 7.36–8.35), alkyl/ester groups (δ 1.06–4.35)
Pyrazolyl-thiazole amides Amide (C=O), thiazole (C=N), methylpyrazole IR: C=O (~1660 cm⁻¹), ¹H-NMR: Pyrazole protons (δ 7.4–8.2)

Key Observations :

  • The target’s methoxyphenyl and sulfone groups enhance polarity compared to non-sulfonated analogs.
  • Thiadiazolylidene benzamides [8a–c] share amide functionalities but incorporate ester/acetyl groups absent in the target .

Key Observations :

  • The target’s synthesis may parallel triazole-thione routes (e.g., cyclization under basic conditions) but requires sulfonation steps.

Biological Activity

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide, a compound with potential pharmacological properties, has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazole core with methoxy and amide functional groups. Its molecular formula is C14H17N2O4SC_{14}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 299.36 g/mol. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. A study on magnetic nanoparticles functionalized with thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the diffusion of nanoparticles into bacterial membranes, leading to cell inactivation . This suggests that this compound may possess similar properties due to its thiazole component.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism and xenobiotic processing .
  • Membrane Disruption : The interaction with microbial membranes can lead to increased permeability and eventual cell death.
  • Antiparasitic Mechanism : The immobilization and killing of parasites may occur through disruption of neuromuscular function or metabolic pathways.

Case Studies

  • In Vitro Studies on Antiparasitic Effects : A related compound was tested against Toxocara canis, showing significant immobilization at concentrations as low as 50 µM after 24 hours .
  • Antimicrobial Efficacy : Research on thiazole-coated nanoparticles indicated strong antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for similar applications for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.